
Application Note: High-Purity 2-Chloro-4-methyl-
nicotinic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 2-Chloro-4-methyl-
nicotinic acid using a mixed-solvent recrystallization method. The described procedure is

designed to effectively remove impurities, yielding a final product of high purity suitable for

pharmaceutical development and research applications.

Introduction
2-Chloro-4-methyl-nicotinic acid is a key intermediate in the synthesis of various

pharmaceutical compounds. The purity of this intermediate is critical for the successful

synthesis of active pharmaceutical ingredients (APIs) and can significantly impact the efficacy

and safety of the final drug product. Recrystallization is a robust and widely used technique for

the purification of solid organic compounds. This method relies on the differential solubility of

the target compound and its impurities in a selected solvent or solvent system at varying

temperatures. This note details a mixed-solvent system of methanol and water, which has

proven effective for the purification of closely related nicotinic acid derivatives.

Data Summary
The following table summarizes the expected quantitative data for the recrystallization of 2-
Chloro-4-methyl-nicotinic acid based on the protocol described below. These values are

representative and may vary depending on the initial purity of the starting material and specific

laboratory conditions.
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Parameter
Crude 2-Chloro-4-methyl-
nicotinic Acid

Recrystallized 2-Chloro-4-
methyl-nicotinic Acid

Appearance
Off-white to light brown

crystalline powder
White crystalline powder

Purity (by HPLC) ~95% >99%

Melting Point 178-181 °C 181-182 °C[1][2]

Typical Yield N/A 85-95%

Recrystallization Solvent N/A Methanol/Water (1:1 v/v)[1]

Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of 2-Chloro-4-
methyl-nicotinic acid.

Materials and Equipment:

Crude 2-Chloro-4-methyl-nicotinic acid

Methanol (ACS grade or higher)

Deionized water

Erlenmeyer flasks

Heating mantle or hot plate with magnetic stirring capability

Magnetic stir bar

Condenser

Buchner funnel and flask

Filter paper

Vacuum source
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Spatula

Drying oven

Procedure:

Dissolution:

Place 10.0 g of crude 2-Chloro-4-methyl-nicotinic acid into a 250 mL Erlenmeyer flask

equipped with a magnetic stir bar.

Add 50 mL of methanol to the flask.

Gently heat the mixture to 60-65 °C while stirring until the solid is completely dissolved.

Hot Filtration (Optional):

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

To do this, pre-heat a separate Erlenmeyer flask containing a funnel with fluted filter paper

on the hot plate.

Quickly pour the hot solution through the pre-heated funnel to remove insoluble materials.

Addition of Anti-Solvent:

To the clear, hot methanolic solution, slowly add 50 mL of deionized water dropwise while

maintaining the temperature and stirring. The water acts as an anti-solvent.

Continue adding water until the solution becomes slightly turbid (cloudy), indicating the

onset of precipitation.

Redissolution:

If the solution becomes overly turbid, add a small amount of hot methanol (1-2 mL at a

time) until the solution becomes clear again. The goal is to have a saturated solution at the

boiling point of the solvent mixture.

Crystallization:
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Remove the flask from the heat source and allow it to cool slowly to room temperature on

a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the

formation of well-defined crystals.

Once the flask has reached room temperature, place it in an ice bath for at least 30

minutes to maximize crystal formation.

Isolation of Crystals:

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

Wash the collected crystals with a small amount of a cold 1:1 methanol/water mixture

(approximately 10-15 mL) to remove any residual soluble impurities.

Drying:

Transfer the purified crystals to a clean, pre-weighed watch glass.

Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analysis:

Determine the yield of the recrystallized product.

Characterize the purified 2-Chloro-4-methyl-nicotinic acid by measuring its melting point

and assessing its purity using a suitable analytical method such as High-Performance

Liquid Chromatography (HPLC).

Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
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Start: Crude 2-Chloro-4-methyl-nicotinic Acid

Dissolve in Hot Methanol

Hot Filtration (Optional)
Remove Insoluble Impurities

Add Hot Water (Anti-Solvent)
Induce Saturation

Slow Cooling to Room Temperature
Crystal Formation

Cool in Ice Bath
Maximize Yield

Vacuum Filtration
Isolate Crystals

Wash with Cold Methanol/Water

Dry Crystals Under Vacuum

End: Pure 2-Chloro-4-methyl-nicotinic Acid

Click to download full resolution via product page

Caption: Recrystallization workflow for 2-Chloro-4-methyl-nicotinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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